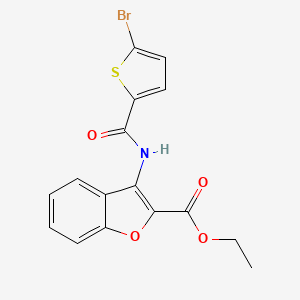

Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate

Description

Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a brominated thiophene carboxamide substituent at the 3-position and an ethyl ester group at the 2-position. Its synthesis typically begins with ethyl benzofuran-2-carboxylate, a common intermediate modified via hydrazide formation (e.g., hydrazinolysis of the ester group) and subsequent coupling with electrophilic reagents like 5-bromothiophene-2-carbonyl chloride . The bromine atom enhances electrophilicity and may improve binding to biological targets, while the thiophene moiety contributes to π-π stacking interactions in enzyme active sites.

Properties

IUPAC Name |

ethyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4S/c1-2-21-16(20)14-13(9-5-3-4-6-10(9)22-14)18-15(19)11-7-8-12(17)23-11/h3-8H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDADBDZNGWQUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of 5-bromothiophene-2-carboxylic acid with ethyl 3-aminobenzofuran-2-carboxylate. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine in an organic solvent like dichloromethane.

Biological Activity Overview

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing thiophene moieties have shown potent activity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. In vitro assays demonstrated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has highlighted that related compounds exhibit selective activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The presence of the thiophene ring is believed to enhance the interaction with bacterial targets, leading to effective inhibition .

Case Studies and Research Findings

-

Study on Anticancer Properties

A study evaluated the cytotoxic effects of this compound derivatives on A549 cells. The MTT assay revealed a dose-dependent decrease in cell viability, with some derivatives achieving over 70% reduction at concentrations as low as 50 µM. These results were compared against control groups treated with cisplatin, showing that certain derivatives had comparable or superior efficacy .Compound IC50 (µM) Cell Line Derivative A 25 A549 Derivative B 30 HCT116 Cisplatin 15 A549 -

Antimicrobial Screening

Another study focused on the antimicrobial activity of similar benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds showed no activity against Gram-negative strains, they were effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential therapeutic application in treating resistant infections .Pathogen MIC (µg/mL) MRSA 32 E. coli >64 K. pneumoniae >64

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets through mechanisms such as:

- Photo-induced Electron Transfer (PET) : This mechanism allows the compound to engage in electron transfer processes that can disrupt cellular functions.

- Intramolecular Charge Transfer (ICT) : This feature enhances the compound's reactivity and interaction with biological targets, potentially leading to increased efficacy in anticancer and antimicrobial applications .

Comparison with Similar Compounds

Ethyl 3-[(3,4,5-Trimethoxyphenyl)Amino]Benzofuran-2-Carboxylate (3b)

Ethyl 5-(Piperazin-1-yl)Benzofuran-2-Carboxylate

- Structure : Contains a piperazinyl group at the 5-position.

- Activity : Used as an intermediate in vilazodone synthesis; the basic piperazine improves solubility and CNS penetration .

- Key Difference : The piperazine moiety introduces a protonatable nitrogen, enhancing water solubility, whereas the bromothiophene carboxamide in the target compound may prioritize lipophilicity for membrane permeability.

Functional Group Modifications

Ethyl 2-Methyl-5-(Thiophen-2-ylsulfonylamino)Benzofuran-3-Carboxylate

- Structure : Includes a thiophene sulfonamido group at the 5-position.

- Activity: Sulfonamide groups are known for tyrosinase inhibition; this compound’s IC₅₀ is 8.7 µM .

Ethyl 6-Bromo-5-(Carbamoylmethoxy)-2-Phenylbenzofuran-3-Carboxylate

- Structure : Bromine at the 6-position and a carbamoylmethoxy group at the 5-position.

- Activity : Bromine enhances electrophilicity for nucleophilic substitution reactions; antitumor activity is under investigation .

- Key Difference : The carbamoylmethoxy group introduces steric bulk, possibly reducing metabolic degradation compared to the smaller bromothiophene carboxamide.

Solubility and Stability

- Ester vs. Amide : The ethyl ester group in all compounds improves synthetic flexibility, whereas the carboxamide group in the target compound may resist esterase-mediated hydrolysis compared to ester-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.